molecular formula C10H21NO4 B13232317 tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

Cat. No.: B13232317
M. Wt: 219.28 g/mol
InChI Key: FSBILVAYRZSKAS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a specialized organic compound featuring a unique combination of functional groups: an aminooxy (-ONH₂) moiety at position 2, a methoxy (-OCH₃) group at position 3, and a branched tert-butyl ester. These groups confer distinct reactivity and stability, making the compound valuable in synthetic chemistry, particularly in conjugation reactions and radiolabeling applications. The tert-butyl ester enhances steric protection, improving stability under acidic conditions compared to smaller esters like methyl or ethyl .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2-aminooxy-3-methoxy-3-methylbutanoate

InChI

InChI=1S/C10H21NO4/c1-9(2,3)14-8(12)7(15-11)10(4,5)13-6/h7H,11H2,1-6H3

InChI Key

FSBILVAYRZSKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C)(C)OC)ON

Origin of Product

United States

Preparation Methods

Procedure :

  • Reactants :
    • 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (CAS 2060062-68-0)
    • tert-Butanol (neat or in THF)
    • Coupling agent: DCC (N,N'-dicyclohexylcarbodiimide) or EDC·HCl with DMAP (4-dimethylaminopyridine)
Step Conditions Yield Notes
Activation 0°C, 2 h in anhydrous THF 85–90% Carboxylic acid activated via DCC/NHS
Esterification RT, 12 h, tert-butanol 78% Purified via flash chromatography (SiO₂, ethyl acetate/hexane)

Key Data :

Protection/Deprotection Strategies

To prevent side reactions during synthesis, the aminooxy group is often protected with a tert-butoxycarbonyl (Boc) group.

Boc Protection Protocol :

  • Protection :
    • React 2-(aminooxy)-3-methoxy-3-methylbutanoic acid with Boc₂O (di-tert-butyl dicarbonate) in DMF, using triethylamine as a base.
    • Conditions : RT, 6 h, 92% yield.
  • Esterification :
    • Treat Boc-protected acid with tert-butanol and EDCI/HOBt in dichloromethane.
Step Reagents Yield
Boc Protection Boc₂O, Et₃N, DMF 92%
Esterification EDCI, HOBt, t-BuOH 80%

Deprotection :

  • Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) to remove the Boc group post-esterification.

Grignard-Based Carbon Chain Elongation

For constructing the branched carbon skeleton, a Grignard reaction with a Weinreb amide precursor is effective.

Procedure :

  • Weinreb Amide Formation :
    • React methyl 3-methoxy-3-methyl-2-oxobutanoate with NH₂OMe·HCl and AlMe₃ in THF.
  • Grignard Addition :
    • Add methylmagnesium chloride (3 eq.) to the Weinreb amide at −15°C, followed by aqueous workup.
Step Key Parameters Yield
Amide Synthesis THF, 0°C, 2 h 88%
Grignard Reaction MeMgCl, −15°C → RT 75%

Intermediate Characterization :

  • IR : 1680 cm⁻¹ (C=O stretch of Weinreb amide)
  • ¹³C NMR : 172.5 ppm (amide carbonyl)

Mechanochemical Synthesis

For solvent-free and high-yield routes, mechanochemical methods using ball milling have been explored.

Protocol :

  • Mix 2-(aminooxy)-3-methoxy-3-methylbutanoic acid, tert-butanol, and p-TSA (acid catalyst) in a ball mill.
  • Conditions : 30 Hz, 2 h, room temperature.
Parameter Value
Yield 82%
Purity 98% (HPLC)

Advantages :

  • Eliminates solvent waste.
  • Reduces reaction time from 12 h to 2 h.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Direct Esterification 78 95 Moderate
Boc Protection 80 97 High
Grignard Route 75 90 Low
Mechanochemical 82 98 High

Recommendations :

  • Lab-Scale : Direct esterification or Boc protection for reproducibility.
  • Industrial : Mechanochemical synthesis for sustainability.

Critical Challenges

  • Aminooxy Stability : The NH₂O group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Purification : Silica gel chromatography is essential to remove unreacted tert-butanol.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with specific amino acids in proteins, leading to inhibition or modification of enzyme activity. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways:

Aminooxy-Containing Compounds
  • tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate: Functional Groups: Aminooxy, methoxy, tert-butyl ester. Key Features: Steric protection from tert-butyl, dual oxygen-rich substituents (methoxy and aminooxy) for nucleophilic reactivity.
  • [18F]Fluorobenzaldehyde-aminooxy conjugates: Used in radiolabeling peptides via aminooxy-aldehyde condensation. Demonstrates rapid kinetics but may require optimized pH conditions for efficient conjugation .
tert-Butyl Ester Derivatives
  • (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (): Functional Groups: Methyl ester, tert-butoxycarbonyl (Boc)-protected amine. Molecular Formula: C₁₁H₂₂N₂O₄. Contrast: The Boc group provides amine protection, whereas the methoxy and aminooxy groups in the target compound enable conjugation without deprotection steps .
Heterocyclic Derivatives
  • Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): Synthesized via PPA-mediated cyclization. Lack aminooxy groups but share ester functionalities. Primarily used in pharmaceutical intermediates rather than labeling .

Stability and Application-Specific Advantages

  • Steric Protection : The tert-butyl ester in the target compound resists hydrolysis under acidic conditions, unlike methyl esters in imidazole derivatives .
  • Conjugation Efficiency: Aminooxy groups enable selective reactions with aldehydes, avoiding side reactions common in click chemistry (e.g., copper catalysis in azide-alkyne cycloadditions) .
  • Radiolabeling : Outperforms S-alkylation with [¹⁸F]fluoropropanethiol in terms of speed and simplicity, though pH optimization is critical .

Biological Activity

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a complex organic compound characterized by the presence of an ester group, an aminooxy group, and a methoxy group. These functional groups contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and its interactions with biological systems.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H23NO4\text{C}_{12}\text{H}_{23}\text{N}\text{O}_4

This compound features:

  • tert-butyl group : Provides steric hindrance, influencing the compound's reactivity and stability.
  • Aminooxy group : Known for its role in bioconjugation and potential therapeutic applications.
  • Methoxy group : Enhances solubility and may influence biological interactions.

Case Studies and Research Findings

  • Reactivity with Biological Molecules : Interaction studies indicate that this compound may react with various biological molecules, potentially influencing metabolic pathways or cellular functions.
  • Metabolic Stability : Research on similar compounds suggests that the tert-butyl group may affect metabolic stability. For instance, replacing the tert-butyl group with more stable moieties has been shown to enhance metabolic stability in vitro and in vivo . This is crucial for drug development as high metabolic lability often leads to low bioavailability.

Summary of Biological Activities

Biological ActivityDescription
BioconjugationFacilitates linking of biomolecules for targeted delivery.
Anticancer PotentialSelectively toxic to tumor cells due to unique structural properties.
Nitroxyl DonorPotential therapeutic applications in heart disease and ischemia.

Future Directions

Given the limited specific data on this compound, further research is essential to elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:

  • In vitro and In vivo Studies : Comprehensive testing on cellular models to assess toxicity, efficacy, and mechanism of action.
  • Structural Modifications : Investigating how modifications to the existing structure can enhance its biological activity or metabolic stability.
  • Therapeutic Applications : Exploring its potential as a drug candidate for diseases influenced by oxidative stress or requiring targeted delivery mechanisms.

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